3-(Phenylselanyl)butan-2-one
CAS No.: 72017-05-1
Cat. No.: VC19377591
Molecular Formula: C10H12OSe
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72017-05-1 |
|---|---|
| Molecular Formula | C10H12OSe |
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | 3-phenylselanylbutan-2-one |
| Standard InChI | InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
| Standard InChI Key | SCZRRQWUEFRNIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C)[Se]C1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The structure of 3-(Phenylselanyl)butan-2-one consists of a four-carbon chain (butan-2-one) with a ketone group at position 2 and a phenylselanyl moiety at position 3. This arrangement creates a chiral center at the third carbon, leading to potential stereoisomerism. The selenium atom’s electronegativity and polarizability influence the compound’s reactivity, particularly in nucleophilic and radical reactions .
Physical and Spectral Characteristics
3-(Phenylselanyl)butan-2-one is typically a yellow to pale orange liquid at room temperature. Key spectral data derived from analogous compounds include:
These spectral signatures align with related α-phenylseleno carbonyl compounds, confirming the compound’s structural integrity.
Synthetic Methodologies
Oxidative C–Se Bond Formation
A prominent synthesis route involves the reaction of butan-2-one with diphenyl diselenide (PhSeSePh) in dimethyl sulfoxide (DMSO) under oxidative conditions. Potassium persulfate (KSO) serves as a critical oxidant, facilitating the generation of phenylselanyl radicals that couple with the ketone substrate . The general procedure is as follows:
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Reagents: Butan-2-one (1 equiv), PhSeSePh (0.5 equiv), KSO (0.5 equiv), DMSO (solvent).
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Conditions: Heating at 80°C for 8–12 hours under inert atmosphere.
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Workup: Extraction with ethyl acetate, purification via column chromatography (petroleum ether/ethyl acetate).
This method yields 3-(Phenylselanyl)butan-2-one with efficiencies exceeding 85%, as inferred from analogous syntheses .
Mechanistic Insights
The reaction proceeds through a radical pathway:
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Initiation: KSO decomposes thermally to generate sulfate radicals (SO).
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Radical Formation: SO abstracts a selenium atom from PhSeSePh, producing phenylselanyl radicals (PhSe).
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Coupling: The radical reacts with the enol form of butan-2-one, forming the C–Se bond at position 3.
Control experiments using radical scavengers like TEMPO suppress product formation, corroborating the radical mechanism .
Reactivity and Functionalization
Oxidation and Reduction
The selenium center in 3-(Phenylselanyl)butan-2-one undergoes facile oxidation to selenoxide derivatives upon treatment with hydrogen peroxide (HO). Conversely, reduction with sodium borohydride (NaBH) cleaves the C–Se bond, yielding butan-2-one and diphenyl diselenide .
Participation in Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the phenylselanyl group with aryl moieties, enabling access to diversely functionalized ketones .
Applications in Organic Synthesis
Synthesis of α,β-Unsaturated Carbonyl Compounds
3-(Phenylselanyl)butan-2-one participates in elimination reactions to form α,β-unsaturated ketones. Treatment with DBU (1,8-diazabicycloundec-7-ene) induces dehydroselenation, producing pent-3-en-2-one derivatives .
Chiral Auxiliary Applications
The chiral center at position 3 allows the compound to act as a temporary stereochemical director in asymmetric synthesis. For instance, diastereoselective alkylation of its enolate enables the construction of quaternary carbon centers .
Comparative Analysis with Structural Analogs
The table below highlights key differences between 3-(Phenylselanyl)butan-2-one and related compounds:
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| 3-(Methylthio)butan-2-one | CHOS | Sulfur analog; lower oxidation stability |
| 4-(Phenylselanyl)butan-2-one | CHOSe | Selenium position alters reactivity |
| 2-(Phenylselanyl)pentan-3-one | CHOSe | Longer chain affects solubility |
The selenium atom’s presence in 3-(Phenylselanyl)butan-2-one confers distinct redox properties absent in sulfur analogs .
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